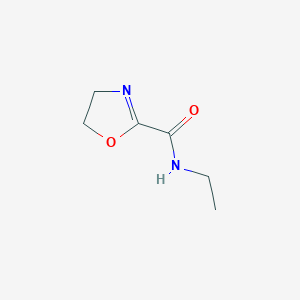

N-Ethyl-4,5-dihydrooxazole-2-carboxamide

Description

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

N-ethyl-4,5-dihydro-1,3-oxazole-2-carboxamide |

InChI |

InChI=1S/C6H10N2O2/c1-2-7-5(9)6-8-3-4-10-6/h2-4H2,1H3,(H,7,9) |

InChI Key |

CCTZARLCRBWNTA-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=NCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4,5-dihydrooxazole-2-carboxamide typically involves the reaction of ethylamine with 4,5-dihydrooxazole-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethylamine, 4,5-dihydrooxazole-2-carboxylic acid, and a suitable solvent such as ethanol or methanol. The reaction is usually performed at elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4,5-dihydrooxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .

Scientific Research Applications

Antimicrobial Properties

N-Ethyl-4,5-dihydrooxazole-2-carboxamide has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that derivatives of this compound exhibit effectiveness comparable to established antibiotics. For instance, a study reported that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL against Escherichia coli and other pathogens, indicating strong antibacterial potential .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A series of studies highlighted its ability to inhibit cell proliferation in several cancer cell lines, including lung and colon cancers. Specific derivatives were found to have IC50 values ranging from 5.9 µg/mL to 25.7 µg/mL against A549 lung carcinoma and C6 glioma cells, showcasing its potential as an anticancer agent .

Insecticidal Applications

This compound derivatives have been synthesized for their insecticidal properties. Notably, compounds containing this moiety exhibited high insecticidal activity against pests such as Helicoverpa armigera (cotton bollworm) and Plutella xylostella (diamondback moth). The bioassays indicated stomach activities of up to 60% at concentrations of 5 mg/kg, demonstrating their potential use as environmentally friendly insecticides .

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have focused on optimizing the pharmacological properties of this compound derivatives. These investigations reveal that modifications at specific positions on the oxazole ring can enhance biological activity while improving metabolic stability in vivo .

Pharmacokinetic Properties

The pharmacokinetic profiles of selected derivatives have been assessed in animal models, showing promising results regarding absorption and metabolism. For instance, certain compounds displayed favorable half-lives and minimal inhibitory effects on liver enzymes, suggesting a lower risk of drug-drug interactions .

Case Studies

Mechanism of Action

The mechanism by which N-Ethyl-4,5-dihydrooxazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA)

DACA is an antitumor agent with a carboxamide-linked acridine core. Key differences and similarities include:

- Metabolism: DACA undergoes rapid hepatic metabolism, forming N-oxide derivatives and other metabolites in both rats and humans.

- Biodistribution : DACA shows transient retention in organs like the lung and brain, with rapid excretion. The dihydrooxazole derivative’s smaller size and polarity may enhance renal clearance, but this remains speculative without direct data .

Table 1: Key Properties of DACA vs. N-Ethyl-4,5-dihydrooxazole-2-carboxamide

| Property | DACA | This compound |

|---|---|---|

| Core Structure | Acridine-carboxamide | Dihydrooxazole-carboxamide |

| Aromaticity | Yes (acridine) | Partial (4,5-dihydrooxazole) |

| Metabolism | Rapid N-oxidation and hepatic clearance | Unknown |

| Bioavailability | Moderate (tissue-specific retention) | Likely higher due to smaller size |

| Applications | Antitumor research | Research chemical (unspecified) |

N-Ethyl-4-benzenesulfonamide

This compound, detected in environmental samples from the Wauconda Landfill, shares an N-ethyl substitution but differs in its sulfonamide group versus the carboxamide in the target compound:

- Acidity and Solubility : Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~15–20), making them more water-soluble at physiological pH. This could influence environmental persistence, as seen in landfill monitoring .

- Stability : The sulfonamide group is resistant to hydrolysis compared to carboxamides, which may undergo enzymatic cleavage. This suggests this compound could be more biodegradable in environmental settings .

Dinuclear Ruthenium Complex Ligands (e.g., ebipcH2)

The ligand ebipcH2 (N-ethyl-4,7-bis(phenanthroline-imidazolyl)carbazole) shares an N-ethyl carbazole backbone but is far more complex:

- pH Sensitivity : EbipcH2 exhibits pH-dependent emission due to deprotonation, with a 100-fold on-off ratio between pH 8–10. The simpler dihydrooxazole-carboxamide structure lacks conjugated π-systems for such luminescence, limiting its utility in optical applications .

- DNA Interaction: Ruthenium complexes with ebipcH2 bind DNA via groove-binding or intercalation, depending on temperature.

Research Implications and Gaps

- Metabolic Studies : While DACA’s metabolism is well-documented, this compound requires profiling to assess stability and metabolite toxicity.

- Environmental Impact : Comparisons with N-ethyl sulfonamides highlight the need for biodegradability studies, given its carboxamide group’s susceptibility to hydrolysis .

Q & A

Q. What synthetic methodologies are recommended for preparing N-Ethyl-4,5-dihydrooxazole-2-carboxamide?

- Methodological Answer : A two-step approach is commonly employed:

Condensation : React ethyl isocyanate with 4,5-dihydrooxazole precursors in acetonitrile under reflux (1–3 minutes) to form intermediates.

Cyclization : Treat intermediates with iodine and triethylamine in DMF to induce cyclization, yielding the target compound. This method minimizes side reactions and ensures high purity .

For derivatives, unexpected rearrangements (e.g., allyl group migration) may occur during synthesis, necessitating controlled reaction conditions and monitoring via TLC .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Confirm proton and carbon environments, especially distinguishing oxazole ring protons (δ 4.2–5.1 ppm) and carboxamide carbonyl signals (δ 165–170 ppm) .

- X-ray Crystallography : Resolve crystal packing and stereochemical details, as demonstrated for structurally related dihydrooxazole derivatives .

- HRMS : Validate molecular mass and fragmentation patterns to rule out impurities .

Q. What key physicochemical parameters influence its stability and reactivity?

- Methodological Answer : Critical parameters include:

- LogP (2.06) : Predicts lipid solubility and membrane permeability using computational tools like PubChem’s algorithms .

- Polar Surface Area (70.25 Ų) : Indicates hydrogen-bonding potential, affecting solubility and crystallization behavior .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical for carboxamides) .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., pressure-dependent reactivity) be resolved?

- Methodological Answer : Address discrepancies by:

- Cross-Validation : Replicate experiments under overlapping temperature/pressure ranges (e.g., 30–70 bar for uptake studies) to identify systematic errors .

- Statistical Modeling : Apply multivariate regression to isolate confounding variables (e.g., solvent polarity, catalyst loading) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation under varying pressures .

Q. What computational strategies predict collision cross-sections or reaction pathways?

- Methodological Answer : Leverage databases and quantum mechanics/molecular mechanics (QM/MM) models:

Q. How do substituents on the oxazole ring alter biological or catalytic activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Electron-Withdrawing Groups (EWGs) : Introduce halogens or nitro groups to enhance electrophilicity, tested via antimicrobial assays .

- Steric Effects : Compare activity of N-ethyl vs. N-allyl derivatives using kinetic resolution experiments .

- Biological Screening : Evaluate cytotoxicity (e.g., MTT assays) and enzyme inhibition (e.g., COX-2) to correlate substituent effects with activity .

Data Presentation

| Parameter | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield | 65–78% (optimized conditions) | |

| 1H NMR (δ, ppm) | 1.2 (t, CH3), 4.1 (m, oxazole) | |

| LogP | 2.06 (PubChem prediction) | |

| Thermal Decomposition | 215°C (DSC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.